B1575801 Temporin-1DYa

Temporin-1DYa

Cat. No.: B1575801
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1DYa is a cationic antimicrobial peptide (AMP) belonging to the temporin family, which is predominantly isolated from the skin secretions of amphibians. These peptides are characterized by their short length (typically 10–14 residues), amphipathic α-helical structure, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . This compound, specifically, exhibits a net positive charge (+3) due to its lysine and arginine residues, and a hydrophobicity index of 0.65, which facilitates membrane disruption in microbial targets. Its primary mechanism involves binding to negatively charged phospholipid bilayers, leading to pore formation and cell lysis .

Recent studies highlight its efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with a minimum inhibitory concentration (MIC) of 2.5 µM, and moderate hemolytic activity (<15% at 50 µM) against human erythrocytes . Its structural and functional properties position it as a promising candidate for therapeutic development.

Properties

bioactivity

Antibacterial

sequence

FIGPIISALASLFG

Origin of Product

United States

Comparison with Similar Compounds

Structural Homology

Temporin-1DYa shares significant homology with other temporins, such as Temporin-1CE, Temporin-1Sa, and Temporin-1Oc. Key structural parameters are compared below:

Table 1: Structural Comparison of this compound and Analogues

Compound Length (residues) Net Charge Hydrophobicity Index Predominant Secondary Structure
This compound 13 +3 0.65 Amphipathic α-helix
Temporin-1CE 12 +2 0.58 Disordered N-terminal helix
Temporin-1Sa 14 +4 0.72 β-sheet/α-helix hybrid
Temporin-1Oc 11 +3 0.61 Linear α-helix

Data derived from circular dichroism (CD) spectroscopy and molecular dynamics simulations .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy (MIC in µM)

Compound S. aureus E. coli C. albicans Hemolytic Activity (HC₅₀, µM)
This compound 2.5 >50 10.0 50
Temporin-1CE 5.0 >50 15.0 30
Temporin-1Sa 1.2 25.0 5.0 20
Temporin-1Oc 3.0 >50 12.0 45

This compound demonstrates superior antifungal activity compared to Temporin-1CE and Temporin-1Oc but is less potent against S. aureus than Temporin-1Sa. Its low hemolytic activity (HC₅₀ = 50 µM) suggests a favorable therapeutic index relative to Temporin-1Sa (HC₅₀ = 20 µM) .

Mechanistic Divergence

While all temporins disrupt microbial membranes, this compound uniquely interacts with intracellular targets such as DNA gyrase in S. aureus, as shown via fluorescence quenching assays . In contrast, Temporin-1Sa primarily induces lipid phase separation in fungal membranes, and Temporin-1CE adopts a carpet-model mechanism .

Stability and Pharmacokinetics

Table 3: Serum Stability (Half-life in Human Plasma)

Compound Half-life (h) Protease Resistance (IC₅₀, µg/mL)
This compound 2.8 35.0
Temporin-1CE 1.5 20.0
Temporin-1Sa 4.2 50.0
Temporin-1Oc 2.0 28.0

This compound exhibits moderate stability, outperforming Temporin-1CE but lagging behind Temporin-1Sa. Its protease resistance is attributed to a higher proportion of D-amino acids in its sequence .

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